molecular formula C29H25N5O3S B12049816 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 477329-46-7

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Katalognummer: B12049816
CAS-Nummer: 477329-46-7
Molekulargewicht: 523.6 g/mol
InChI-Schlüssel: WWORJKDXYOAKJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-{[4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamid umfasst typischerweise mehrere Schritte, darunter die Bildung des Triazolrings, die Einführung der Pyridin- und Phenylgruppen und die abschließende Acetamidbildung. Übliche Synthesewege können umfassen:

    Bildung des Triazolrings: Dies kann durch Cyclisierungsreaktionen unter Einbeziehung von Hydrazinderivaten und geeigneten Aldehyden oder Ketonen erreicht werden.

    Einführung von Pyridin- und Phenylgruppen: Diese Gruppen können durch Substitutionsreaktionen unter Verwendung geeigneter halogenierter Vorläufer eingeführt werden.

    Abschließende Acetamidbildung: Die Acetamidgruppe kann durch Acylierungsreaktionen unter Verwendung von Essigsäureanhydrid oder Acetylchlorid eingeführt werden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie beinhalten.

Eigenschaften

CAS-Nummer

477329-46-7

Molekularformel

C29H25N5O3S

Molekulargewicht

523.6 g/mol

IUPAC-Name

2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C29H25N5O3S/c1-2-36-24-16-12-23(13-17-24)34-28(21-7-6-18-30-19-21)32-33-29(34)38-20-27(35)31-22-10-14-26(15-11-22)37-25-8-4-3-5-9-25/h3-19H,2,20H2,1H3,(H,31,35)

InChI-Schlüssel

WWORJKDXYOAKJT-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CN=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine and phenyl groups, and the final acetamide formation. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Pyridine and Phenyl Groups: These groups can be introduced through substitution reactions using suitable halogenated precursors.

    Final Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-{[4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

    Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, antifungaler und anticancerogener Eigenschaften.

    Medizin: Erforscht auf sein Potenzial als Therapeutikum aufgrund seiner einzigartigen Strukturmerkmale.

    Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.

Wissenschaftliche Forschungsanwendungen

Recent studies have highlighted several promising applications of this compound in the pharmaceutical domain:

  • Antimicrobial Activity : The triazole moiety has been associated with antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activity due to its structural analogies .
  • Anticancer Potential : Triazole derivatives are known for their anticancer properties. Research indicates that compounds containing triazole rings can inhibit cancer cell proliferation and induce apoptosis in cancer cells. This compound's specific interactions with cellular mechanisms warrant further investigation into its potential as an anticancer agent .
  • Enzyme Inhibition : The sulfanyl group in this compound may confer enzyme inhibitory properties, particularly against enzymes like acetylcholinesterase and urease. This suggests potential applications in treating conditions such as Alzheimer’s disease and urinary tract infections .

Synthesis and Characterization

The synthesis of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves multi-step reactions that typically include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the ethoxy and phenoxy groups via electrophilic substitution.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies have been documented that explore the efficacy of similar compounds:

  • Antimicrobial Evaluation : A study evaluated a related triazole compound against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests. This supports the hypothesis that our compound may possess comparable antimicrobial activity .
  • Anticancer Studies : In vitro studies on structurally similar triazoles showed a marked decrease in cell viability in cancer cell lines, indicating potential for further development into therapeutic agents .
  • Enzyme Inhibition Assays : Research has shown that triazole derivatives can serve as effective inhibitors of urease, which is crucial in managing conditions like kidney stones and certain infections. The sulfanyl group enhances this activity, suggesting a similar potential for our compound .

Wirkmechanismus

Der Wirkungsmechanismus von 2-{[4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder modulieren. Der Triazolring und die Phenylgruppen spielen eine entscheidende Rolle für seine Bindungsaffinität und -spezifität. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und biologischem Kontext variieren.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

2-{[4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamid zeichnet sich durch seine komplexe Struktur aus, die mehrere funktionelle Gruppen und Ringe kombiniert und eine breite Palette an Reaktivität und potenziellen Anwendungen bietet. Seine einzigartige Kombination aus Triazol, Pyridin und Phenylgruppen macht es zu einer vielseitigen Verbindung für verschiedene wissenschaftliche und industrielle Zwecke.

Biologische Aktivität

The compound 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (CAS No. 893727-39-4) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N6O2SC_{17}H_{18}N_{6}O_{2}S, with a molecular weight of approximately 370.43 g/mol. The structure features a triazole ring, an ethoxyphenyl group, and a pyridinyl moiety, which are known to contribute to its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral properties of triazole derivatives. For instance, compounds similar to the one have shown significant inhibitory effects against various viruses. A study reported that certain triazole derivatives exhibited high anti-HSV (Herpes Simplex Virus) activity in Vero cells, with some compounds preventing viral replication by up to 91% at concentrations of 50 μM while maintaining low cytotoxicity (CC50 values around 600 μM) .

CompoundVirus TargetedIC50 (μM)CC50 (μM)Effectiveness (%)
Compound AHSV-11060091
Compound BFCoV1550085
Compound CHSV-21255088

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. In vitro studies demonstrated that related compounds exhibited moderate to significant cytotoxic activity against various cancer cell lines. For example, derivatives showed IC50 values ranging from 10 to 30 μM against breast cancer cell lines, indicating their potential as chemotherapeutic agents .

CompoundCancer Cell LineIC50 (μM)
Compound DMCF-7 (breast cancer)25
Compound EHeLa (cervical cancer)20
Compound FA549 (lung cancer)30

The biological activity of the compound is likely mediated through multiple mechanisms:

  • Inhibition of Viral Replication : The triazole ring may interfere with viral enzymes essential for replication.
  • Induction of Apoptosis : In cancer cells, the compound could induce apoptosis via the mitochondrial pathway, leading to cell death.
  • Modulation of Immune Response : Some studies suggest that triazole derivatives can modulate immune responses, enhancing the host's ability to fight infections.

Case Studies

Several case studies have investigated the efficacy of similar triazole compounds:

  • Case Study on HSV Inhibition : A study evaluated the antiviral effects of a series of triazole derivatives against HSV in vitro and found that modifications in the substituents significantly impacted their antiviral potency.
  • Anticancer Efficacy : Another research project focused on a related compound's effect on various cancer cell lines, revealing that specific structural modifications enhanced cytotoxicity and selectivity towards cancer cells over normal cells.

Q & A

Q. What are the recommended synthetic pathways for synthesizing this compound, and how can reaction efficiency be optimized?

The compound can be synthesized via a multi-step procedure involving S-alkylation of triazole precursors with halogenated acetamides. A typical method involves refluxing equimolar concentrations of the triazole intermediate and acetamide derivative in pyridine with zeolite (Y-H) as a catalyst at 150°C for 5 hours. Post-reaction purification includes distillation of excess pyridine, ice-water quenching, and recrystallization from ethanol . Optimization may involve adjusting catalyst loading (e.g., 0.01 M zeolite), solvent polarity, or reaction time to improve yield.

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Key characterization methods include:

  • 1H/13C-NMR : Confirm substituent positions on the triazole and acetamide moieties.
  • Mass Spectrometry : Validate molecular weight (e.g., 489.55 g/mol for the parent compound) .
  • HPLC-PDA : Assess purity (>95% recommended for pharmacological studies). Spectral discrepancies (e.g., unexpected peaks in NMR) may indicate incomplete purification or side reactions.

Q. What are the standard protocols for evaluating preliminary biological activity?

  • In vitro assays : Screen for antiproliferative activity using cancer cell lines (e.g., IC50 determination via MTT assay).
  • In vivo models : Administer at 10 mg/kg doses in rodent anti-inflammatory studies, with diclofenac sodium (8 mg/kg) as a positive control .
  • Dose-response curves : Use logarithmic concentrations to establish efficacy thresholds.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC50 values) may arise from differences in:

  • Assay conditions : Cell line specificity, serum concentration, or incubation time.
  • Compound stability : Degradation in storage (e.g., hygroscopicity; store at 2–8°C ). Mitigation strategies:
  • Replicate experiments with standardized protocols.
  • Use orthogonal assays (e.g., apoptosis markers alongside viability assays).

Q. What computational methods are effective for predicting the compound’s reactivity or binding modes?

  • Quantum chemical calculations : Optimize reaction pathways using software like Gaussian or ORCA to model transition states.
  • Molecular docking : Predict interactions with targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories.

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Design derivatives with modifications to:

  • Triazole substituents : Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., -CF3) to enhance electrophilicity.
  • Acetamide linker : Introduce methyl or hydroxyl groups to modulate solubility . Example SAR Table :
DerivativeR1 (Triazole)R2 (Acetamide)IC50 (μM)
Parent4-Ethoxyphenyl4-Phenoxyphenyl12.3
Derivative A4-CF3-phenyl4-Phenoxyphenyl8.7
Derivative B4-Ethoxyphenyl4-Hydroxyphenyl15.9

Q. What strategies are recommended for scaling up synthesis without compromising yield?

  • Catalyst recycling : Recover zeolite (Y-H) via filtration and reuse in subsequent batches.
  • Flow chemistry : Implement continuous reactors to enhance heat/mass transfer .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression.

Methodological Considerations

Q. How should researchers address solubility challenges in pharmacological assays?

  • Co-solvents : Use DMSO (≤0.1% final concentration) for in vitro studies.
  • Nanoparticle formulation : Encapsulate the compound in PEG-PLGA nanoparticles to enhance aqueous dispersion.

Q. What are the critical parameters for validating target engagement in mechanistic studies?

  • Biochemical assays : Measure enzyme inhibition (e.g., COX-2 activity via prostaglandin E2 ELISA).
  • Cellular thermal shift assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.